molecular formula C15H17NO2 B035349 2-{[(4-Ethoxyphenyl)amino]methyl}phenol CAS No. 104768-31-2

2-{[(4-Ethoxyphenyl)amino]methyl}phenol

Cat. No. B035349
M. Wt: 243.3 g/mol
InChI Key: DLGWUDJVBCRQAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-{[(4-Ethoxyphenyl)amino]methyl}phenol often involves the reduction of Schiff bases, leading to the formation of compounds with significant functionalities and potential for further reactions. A notable example includes the synthesis of similar compounds through Schiff bases reduction route, demonstrating the creation of complex molecules from simpler precursors (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of related compounds reveals interactions such as hydrogen bonding and secondary intermolecular interactions, contributing to the stability and properties of these molecules. For instance, detailed crystallographic and spectroscopic analyses offer insights into the molecular configurations, intermolecular bonds, and potential for forming stable structures (Zeyrek et al., 2015).

Chemical Reactions and Properties

Compounds within this category participate in various chemical reactions, exhibiting characteristics pertinent to Schiff bases and their derivatives. These reactions include condensation with aldehydes or ketones, leading to the formation of Schiff bases, which are critical for synthesizing a wide range of chemical compounds (Kusumaningrum et al., 2021).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, provide essential information for understanding the behavior of these compounds under various conditions. Analytical methods such as X-ray crystallography and spectroscopy are vital for determining these properties and elucidating the compounds' structures (Albayrak et al., 2010).

Scientific Research Applications

  • Synthesis and Molecular Structures : The synthesis of compounds related to 2-{[(4-Ethoxyphenyl)amino]methyl}phenol, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, is commonly done through Schiff bases reduction route. These compounds exhibit unique molecular structures and intermolecular hydrogen bonding, which are crucial for their stability and further applications in synthesizing various compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

  • Chemical Reactions and Derivatives : The reaction of 4-Ethoxyaniline, a related compound, with N-acetylcysteine in different pH environments results in various products, including 4-[(4-Ethoxyphenyl)amino]phenol. These reactions are significant in understanding the chemical behavior and potential applications of these compounds in different environments (Lindqvist, Kenne, & Lindeke, 1991).

  • Corrosion Inhibition : Derivatives of 2-{[(4-Ethoxyphenyl)amino]methyl}phenol have been synthesized and used as corrosion inhibitors for mild steel in acidic environments. Their efficiency varies depending on the substituent groups and is confirmed through various analytical and electrochemical methods (Boughoues et al., 2020).

  • Antioxidant and Anticancer Properties : Certain derivatives show potential antioxidant activities and may interact with DNA, suggesting their applicability in medicinal chemistry, particularly in developing anticancer agents. These compounds have been synthesized and characterized for their biological evaluation (Rafique et al., 2022).

  • Catalysis and Chemical Modification : Schiff base derivatives related to 2-{[(4-Ethoxyphenyl)amino]methyl}phenol have been used in catalytic activities, including hydrogenation of alkenes and alkynes. Their performance is influenced by the pendant donor atom in the ligand motif (Tshabalala & Ojwach, 2018).

  • Molecular Structure Analysis : X-ray diffraction and computational methods have been employed to analyze the molecular structure of compounds derived from amino-phenol, offering insights into their potential biological activities (Zhang et al., 2014).

properties

IUPAC Name

2-[(4-ethoxyanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)17/h3-10,16-17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGWUDJVBCRQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357462
Record name 2-[(4-Ethoxyanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethoxyanilino)methyl]phenol

CAS RN

104768-31-2
Record name 2-[(4-Ethoxyanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(P-PHENETIDINO)-O-CRESOL
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